REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][NH:7][CH3:8])=[CH:4][CH:3]=1.C(N(CC)CC)C.[CH2:18](Br)[C:19]#[CH:20]>C1C=CC=CC=1>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][N:7]([CH2:20][C:19]#[CH:18])[CH3:8])=[CH:4][CH:3]=1
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Name
|
|
Quantity
|
31.1 g
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Type
|
reactant
|
Smiles
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ClC1=CC=C(CNC)C=C1
|
Name
|
|
Quantity
|
30.3 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
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150 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
|
23.8 g
|
Type
|
reactant
|
Smiles
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C(C#C)Br
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The solution is heated for 17 hours
|
Duration
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17 h
|
Type
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TEMPERATURE
|
Details
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with reflux
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Type
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FILTRATION
|
Details
|
After filtering off the solid phase
|
Type
|
DISTILLATION
|
Details
|
the the solvent is distilled under vacuum
|
Type
|
DISTILLATION
|
Details
|
the remaining residue fractionally distilled under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(CN(C)CC#C)C=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |